molecular formula C10H18O2 B1236165 2-Octenoic acid, ethyl ester CAS No. 2351-90-8

2-Octenoic acid, ethyl ester

Cat. No. B1236165
CAS RN: 2351-90-8
M. Wt: 170.25 g/mol
InChI Key: AISZSTYLOVXFII-CMDGGOBGSA-N
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Description

2-Octenoic acid, ethyl ester is a chemical compound with the formula C10H18O2 . It is also known by other names such as Ethyl 2-octenoate and ethyl oct-2-enoate .


Molecular Structure Analysis

The molecular structure of 2-Octenoic acid, ethyl ester consists of a chain of carbon atoms with an ester functional group at one end . The IUPAC Standard InChI is InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+ .


Physical And Chemical Properties Analysis

2-Octenoic acid, ethyl ester has a molecular weight of 170.2487 . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Applications

  • 2-Octenoic acid, ethyl ester, and its derivatives have been used in stereoselective synthesis, such as in the production of 3‐Arylacrylates via copper-catalyzed hydroarylation. This process involves the use of organocopper reagents and is significant in the field of stereoselective synthesis, offering a method to create compounds with specific spatial arrangements of atoms, which is crucial in the development of pharmaceuticals and specialty chemicals (Kirai & Yamamoto, 2011).

  • The compound has also been involved in the synthesis of conducting polymers. For example, octanoic acid 2-thiophen-3-yl-ethyl ester, synthesized from reactions involving 2-Octenoic acid, ethyl ester, was used to create polymers with electrochromic properties. These polymers are characterized by their ability to change color under different electrical conditions, making them useful in applications like smart windows and electronic displays (Sacan et al., 2006).

Material Science and Engineering

  • In the field of material science, derivatives of 2-Octenoic acid, ethyl ester have been utilized in the synthesis of various polymers and coatings. For instance, acrylate polymers derived from compounds like 2-ethylhexyl acrylate demonstrate a wide range of properties. These polymers find applications in the production of coatings, adhesives, elastomers, and super absorbent polymers, showcasing the versatility of 2-Octenoic acid, ethyl ester derivatives in material engineering (IARC, 1994).

Analytical Chemistry

  • In analytical chemistry, derivatives of 2-Octenoic acid, ethyl ester have been used in the study of chemical processes. For example, the compound has been involved in the study of tri-liquid-phase catalysis, a method used in synthesizing complex chemical compounds. Understanding these processes is critical for developing efficient and environmentally friendly chemical production methods (Hsiao & Weng, 1999).

properties

IUPAC Name

ethyl (E)-oct-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISZSTYLOVXFII-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020036
Record name Ethyl (E)-oct-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Green-fruity aroma
Record name Ethyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in fats, Soluble (in ethanol)
Record name Ethyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.888-0.894 (20°)
Record name Ethyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Octenoic acid, ethyl ester

CAS RN

7367-82-0, 2351-90-8
Record name Ethyl (E)-2-octenoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octenoic acid, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-octenoate, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octenoic acid, ethyl ester
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Record name Ethyl (E)-oct-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl oct-2-enoate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (E)-oct-2-enoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-OCTENOATE, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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